3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Its structure was confirmed via X-ray crystallography, revealing a monoclinic crystal system (space group P21/n) with unit cell parameters a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, and β = 105.21(2)° . Hirshfeld surface analysis highlighted intermolecular interactions dominated by H-bonding and van der Waals forces, critical for its crystalline stability .
Compound 3 exhibits nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, attributed to its ability to bind HBV polymerase in molecular docking simulations . The synthesis involves alkylation of intermediate 2 (8-fluoro-5-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) with 2-methoxybenzyl chloride in DMF/NaH, yielding Compound 3 in a multi-step process .
Properties
IUPAC Name |
3-benzyl-8-fluoro-5-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFFKWIYRUWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. Its unique structure, characterized by multiple functional groups including benzyl and fluorobenzyl moieties, makes it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, highlighting relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H19F2N3O. The presence of fluorine atoms enhances its chemical reactivity and potential biological activity.
Research indicates that compounds within the pyrimido[5,4-b]indole class can act as selective Toll-like receptor (TLR) modulators. Specifically, this compound has been shown to stimulate TLR4 in human and mouse cells, leading to the activation of NFκB and the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) . This suggests potential applications as an immune modulator or adjuvant in therapeutic settings.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Immune Modulation : Studies have demonstrated that modifications in the structure can lead to differential activation of immune pathways. For instance, certain substitutions at the N-3 and N-5 positions can skew cytokine production towards type I interferon pathways while minimizing cytotoxic effects .
- Antitumor Effects : Preliminary investigations suggest that derivatives of pyrimido[5,4-b]indoles may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. The exact mechanisms remain under investigation but indicate a promising avenue for cancer therapeutics .
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrimido[5,4-b]indoles:
- Synthesis Methodologies : Multi-step organic synthesis routes have been employed to create derivatives with enhanced biological properties. The introduction of fluorinated groups has been particularly noted for increasing reactivity and selectivity towards biological targets .
- In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Immune modulation | TLR4 activation leading to cytokine production |
| Study B | Antitumor effects | Inhibition of cancer cell proliferation |
| Study C | Cytokine profiling | Differential IL-6 and IP-10 production based on structural modifications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Table 1: Key Structural Differences and Bioactivity
- Substituent Impact: Fluorine vs. Methoxy: The 8-fluoro group in Compound 3 enhances electronegativity and metabolic stability compared to the 8-methoxy group in the analog from . Methoxy groups increase steric bulk and may reduce membrane permeability . Benzyl vs. Alkyl: The 3-benzyl and 5-(4-fluorobenzyl) groups in Compound 3 contribute to π-π stacking interactions in molecular docking, whereas alkyl chains (e.g., isopropoxypropyl in ) may alter solubility and binding kinetics .
Crystallographic and Molecular Interaction Comparisons
- Compound 3 ’s crystal structure is characterized by strong H-bonding (N–H···O) and C–H···F interactions, stabilizing the lattice . Similar data for analogs are absent in the evidence.
- The pyrimidoindole core in Compound 3 allows planar stacking, while isoxazolopyridines () may exhibit different packing due to heteroatom positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
